Z-Leu-phe-NH2

Vue d'ensemble

Description

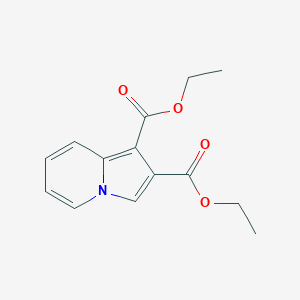

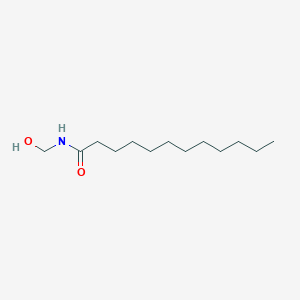

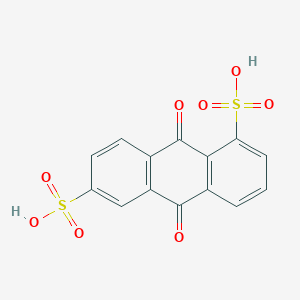

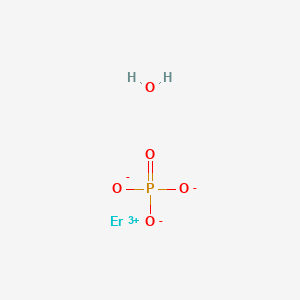

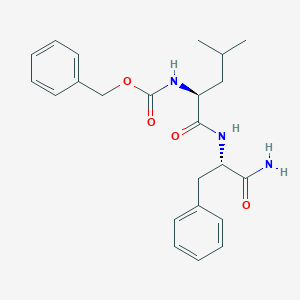

Z-Leu-phe-NH2 is a compound with the molecular formula C23H29N3O4 and a molecular weight of 411.5 g/mol. It is used for research and development purposes .

Synthesis Analysis

The synthesis of Z-Leu-phe-NH2 and similar peptides often involves solid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . A study has reported the modification of the chemotactic tripeptide For-Met-Leu-Phe-NH2 by substituting Leu at position 2 with different fluorinated amino acids .Molecular Structure Analysis

Peptides like Z-Leu-phe-NH2 can self-assemble into nanostructures and hydrogels, driven by the Phe-Phe motif . This self-assembly process relies on specific peptide sequences . The incorporation of nucleobases, another class of biomolecules known for their abilities to self-assemble, has recently appeared as a promising approach to finely design supramolecular hydrogels .Chemical Reactions Analysis

The Phe-Phe motif in Z-Leu-phe-NH2 is a versatile self-assembling building block. Subtle changes introduced to the chemical structure of the Phe-Phe derivative can result in different nanomorphologies . The self-organization process relies on peculiar peptide sequences, and only a few supramolecular assemblies can subsequently form self-supporting materials .Physical And Chemical Properties Analysis

Z-Leu-phe-NH2 is a compound with the molecular formula C23H29N3O4 and a molecular weight of 411.5 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.Applications De Recherche Scientifique

Peptide Synthesis in Organic Media : Clapés, Adlercreutz, and Mattiasson (1990) conducted a study on peptide synthesis in organic solvents, using chymotrypsin-catalyzed reactions between Z-Phe-OMe and Leu-NH2 as a model. They found that in water-miscible solvents, reaction rates increased with water content but final yields decreased due to competing hydrolysis. The highest yield was obtained in ethyl acetate, suggesting the method's potential for kinetically and thermodynamically controlled peptide synthesis (Clapés, Adlercreutz, & Mattiasson, 1990).

Conformations of Dehydrophenylalanine Containing Peptides : Uma et al. (2009) synthesized acyclic tetrapeptides containing a Z-dehydrophenylalanine residue and investigated their solution conformations through NMR spectroscopy. This study provides insights into the conformational behavior of peptides containing modified phenylalanine residues (Uma et al., 2009).

Kinetics of Enzymatic Solid-to-Solid Peptide Synthesis : Erbeldinger, Ni, and Halling (1999) studied thermolysin-catalyzed solid-to-solid peptide synthesis using Z-Gln and Leu-NH2. They discovered the formation of a third compound, the salt of the two substrates, and highlighted the significant dependence of kinetics on the substrate ratio, offering valuable insights for further research and scale-up studies (Erbeldinger, Ni, & Halling, 1999).

Enzyme-Catalyzed Condensation Reactions and Peptic Cleavage : Silver and James (1981) found that small peptides, including Z-Ala-Phe, can significantly increase the rate of pepsin-catalyzed substrate cleavage. This study helped elucidate the structural specificity and two-step mechanism of these activated cleavages (Silver & James, 1981).

Safety And Hazards

Z-Leu-phe-NH2 should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn. In case of accidental release, sources of ignition should be removed, and personnel should be evacuated to safe areas .

Orientations Futures

The Phe-Phe motif in Z-Leu-phe-NH2 has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . Future research may focus on the development of innovative soft materials based on peptide and nucleobase derivatives .

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-16(2)13-20(26-23(29)30-15-18-11-7-4-8-12-18)22(28)25-19(21(24)27)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H2,24,27)(H,25,28)(H,26,29)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWAYHYSFZQCSH-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-phe-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.